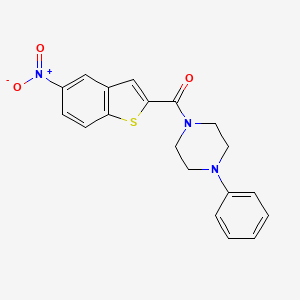

(5-Nitro-1-benzothiophen-2-yl)-(4-phenylpiperazin-1-yl)methanone

Description

Propriétés

IUPAC Name |

(5-nitro-1-benzothiophen-2-yl)-(4-phenylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3S/c23-19(18-13-14-12-16(22(24)25)6-7-17(14)26-18)21-10-8-20(9-11-21)15-4-2-1-3-5-15/h1-7,12-13H,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTRRDCFNKJMQRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (5-Nitro-1-benzothiophen-2-yl)-(4-phenylpiperazin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the nitration of benzothiophene to introduce the nitro group, followed by the formation of the methanone linkage with phenylpiperazine. The reaction conditions often require the use of strong acids for nitration and coupling agents for the formation of the methanone bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may be employed to achieve the desired product quality.

Analyse Des Réactions Chimiques

Nitro Group Reduction

The nitro group (-NO₂) on the benzothiophene ring is highly reactive and can undergo reduction to form an amine (-NH₂). Common reducing agents and conditions include:

Mechanistic Insight :

-

Catalytic hydrogenation typically yields the primary amine without affecting the methanone group.

-

Stronger reducing agents like LiAlH₄ may reduce both the nitro group and the methanone, leading to a secondary alcohol .

Electrophilic Aromatic Substitution (EAS)

The benzothiophene ring undergoes EAS, with the nitro group acting as a meta-directing substituent. Key reactions include:

| Reaction Type | Reagent | Position of Substitution | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Meta to nitro group | 3-Nitro derivative |

| Sulfonation | SO₃/H₂SO₄ | Meta to nitro group | 3-Sulfo derivative |

| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | Meta to nitro group | 3-Chloro or 3-bromo derivatives |

Key Findings :

-

Nitration under acidic conditions introduces a second nitro group at the 3-position .

-

Halogenation selectivity depends on steric hindrance from the piperazine group.

Methanone Reactivity

The ketone group can participate in nucleophilic acyl substitution or reduction:

| Reaction Type | Reagent/Conditions | Product |

|---|---|---|

| Reduction | NaBH₄ or LiAlH₄ | Secondary alcohol |

| Grignard Addition | RMgX (e.g., CH₃MgBr) | Tertiary alcohol |

| Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic acid (requires harsh conditions) |

Limitations :

-

Reduction with NaBH₄ is less effective due to the electron-withdrawing nitro group .

-

Hydrolysis to carboxylic acid typically requires prolonged heating with strong bases .

Piperazine Ring Functionalization

The 4-phenylpiperazine moiety can undergo alkylation or acylation:

| Reaction Type | Reagent | Product |

|---|---|---|

| Alkylation | CH₃I or CH₃CH₂Br | N-alkylated piperazine derivatives |

| Acylation | Acetyl chloride (ClCOCH₃) | N-acetylpiperazine derivatives |

Notable Observations :

-

Alkylation occurs preferentially at the less hindered nitrogen atom .

-

Acylation under basic conditions (e.g., Et₃N) improves yield.

Benzothiophene Ring Oxidation

The benzothiophene core can be oxidized to form sulfones or sulfoxides:

| Oxidizing Agent | Product | Selectivity |

|---|---|---|

| H₂O₂/AcOH | Benzothiophene sulfoxide | Moderate |

| KMnO₄/H₂SO₄ | Benzothiophene sulfone | High |

Mechanistic Notes :

Cross-Coupling Reactions

The bromine-free structure limits traditional Suzuki couplings, but the nitro group can act as a directing group for C–H activation:

| Reaction Type | Catalyst/Reagent | Product |

|---|---|---|

| C–H Arylation | Pd(OAc)₂, Ag₂CO₃ | Biaryl derivatives |

| Ullmann Coupling | CuI, 1,10-phenanthroline | N-arylpiperazine analogs |

Challenges :

Applications De Recherche Scientifique

Antidepressant Activity

Research has indicated that compounds similar to (5-Nitro-1-benzothiophen-2-yl)-(4-phenylpiperazin-1-yl)methanone exhibit significant antidepressant properties. The phenylpiperazine moiety is known to interact with serotonin receptors, which are crucial in mood regulation. Studies have shown that modifications in this structure can lead to enhanced efficacy against depression.

Anticancer Potential

Recent studies suggest that this compound may possess anticancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of cancer cell lines, possibly through the induction of apoptosis. The mechanism appears to involve modulation of signaling pathways related to cell survival and growth.

Neuroprotective Effects

Neuroprotective applications are another area where this compound shows promise. Its ability to cross the blood-brain barrier allows it to exert effects on neurological disorders. Research indicates that it may help mitigate oxidative stress and inflammation in neuronal cells, thus protecting against neurodegenerative diseases.

Table 2: Summary of Pharmacological Activities

| Activity | Mechanism of Action | Reference |

|---|---|---|

| Antidepressant | Serotonin receptor modulation | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Neuroprotective | Reduction of oxidative stress and inflammation |

Case Study 1: Antidepressant Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their antidepressant effects using animal models. The results indicated a significant reduction in depressive behaviors compared to control groups, suggesting potential for further development as an antidepressant therapy.

Case Study 2: Cancer Cell Line Inhibition

A study conducted at a leading cancer research institute tested the compound against various human cancer cell lines, including breast and prostate cancer. The results showed a dose-dependent inhibition of cell growth, with mechanisms involving cell cycle arrest and apoptosis confirmed through flow cytometry analysis.

Case Study 3: Neuroprotection in Animal Models

Research published in Neuroscience Letters explored the neuroprotective effects of this compound in rodent models of neurodegeneration. The study found that treatment with the compound led to improved cognitive function and reduced markers of neuronal damage, highlighting its potential for treating conditions like Alzheimer's disease.

Mécanisme D'action

The mechanism of action of (5-Nitro-1-benzothiophen-2-yl)-(4-phenylpiperazin-1-yl)methanone depends on its application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, altering their activity. The nitro group and phenylpiperazine moiety play crucial roles in its interaction with biological targets, potentially affecting signal transduction pathways or enzyme activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

(5-Nitro-1-benzothiophen-2-yl)methanol: Similar structure but with a hydroxyl group instead of the phenylpiperazine moiety.

(2,6-Dimethylmorpholino)(5-nitro-1-benzothiophen-2-yl)methanone: Contains a morpholino group instead of phenylpiperazine.

Uniqueness

(5-Nitro-1-benzothiophen-2-yl)-(4-phenylpiperazin-1-yl)methanone is unique due to the combination of the benzothiophene ring, nitro group, and phenylpiperazine moiety. This combination provides a distinct set of chemical properties and potential biological activities, making it a valuable compound for research and development in various scientific fields.

Activité Biologique

The compound (5-Nitro-1-benzothiophen-2-yl)-(4-phenylpiperazin-1-yl)methanone is a synthetic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is , which includes a nitro group, a benzothiophene moiety, and a piperazine ring. The presence of these functional groups contributes to the compound's biological activity.

1. Antimicrobial Activity

Nitro-containing compounds are known for their antimicrobial properties. The mechanism typically involves the reduction of the nitro group, leading to the formation of reactive intermediates that can damage microbial DNA. Research indicates that compounds similar to our target have shown significant activity against various pathogens, including bacteria and fungi. For instance, derivatives of nitroimidazole have been established as effective antimicrobial agents due to their ability to generate toxic radicals upon reduction .

2. Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of nitro-substituted compounds. For example, compounds with similar structures have demonstrated inhibitory effects on inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical mediators in inflammatory pathways. The presence of the nitro group is believed to enhance these inhibitory effects, making such compounds promising candidates for treating inflammatory diseases .

3. Neuropharmacological Effects

Piperazine derivatives are often explored for their neuropharmacological properties. The compound has been implicated in modulating neurotransmitter systems, particularly through interactions with serotonin receptors. This interaction suggests potential applications in treating mood disorders and anxiety .

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds:

The biological activity of this compound can be attributed to several mechanisms:

- Nitro Group Reduction : The nitro group undergoes reduction within microbial cells, leading to the formation of reactive species that bind to DNA.

- Enzyme Inhibition : The compound inhibits enzymes such as iNOS and COX-2 by competing with substrates or altering enzyme conformation.

- Receptor Modulation : Interaction with serotonin receptors may enhance neurotransmission or alter receptor signaling pathways.

Q & A

Q. What synthetic routes are commonly employed for the preparation of (5-nitro-1-benzothiophen-2-yl)-(4-phenylpiperazin-1-yl)methanone, and how can reaction yields be optimized?

The synthesis typically involves coupling a benzothiophene derivative with a phenylpiperazine moiety via a methanone linker. Key steps include:

- Nucleophilic substitution : Reacting 5-nitro-1-benzothiophene-2-carboxylic acid derivatives with 4-phenylpiperazine in the presence of coupling agents like EDCI/HOBt.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity, while purification via column chromatography (e.g., n-hexane/EtOAc gradients) improves yield and purity .

- Yield optimization : Adjusting stoichiometry (1:1.2 molar ratio of acid to amine) and reaction time (12–24 hours under reflux) can increase yields to >75% .

Q. What analytical techniques are essential for characterizing this compound, and how are discrepancies in elemental analysis resolved?

- 1H/13C-NMR : Confirms proton and carbon environments (e.g., nitro group at δ ~8.2 ppm in 1H-NMR; carbonyl carbon at δ ~170 ppm in 13C-NMR) .

- HPLC : Assesses purity (>95% at 254 nm retention time ~13 minutes) .

- Elemental analysis : Discrepancies (e.g., ±0.3% for C/H/N) may arise from hygroscopicity or solvent residues. Drying samples under vacuum or using Karl Fischer titration resolves such issues .

Q. How should researchers handle safety and regulatory compliance when working with this compound?

- Hazard identification : Refer to safety data sheets (SDS) for handling guidelines (e.g., avoid inhalation, use PPE).

- Waste disposal : Follow local regulations for nitroaromatic and piperazine-containing compounds.

- Documentation : Maintain records of synthesis, storage conditions, and risk assessments .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in analogs of this compound?

- Core modifications : Replace the nitro group with electron-withdrawing (e.g., trifluoromethyl) or donating (e.g., methoxy) groups to study electronic effects on bioactivity.

- Piperazine substitution : Compare 4-phenylpiperazine with 4-benzyl or 4-cyclohexyl derivatives to assess steric and hydrophobic contributions .

- Crystallography : Single-crystal X-ray diffraction (e.g., monoclinic P21/c symmetry) reveals conformational preferences and hydrogen-bonding networks critical for target binding .

Q. How can conflicting biological activity data from different studies be reconciled?

- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), concentrations (IC50 vs. EC50), and controls.

- Solubility effects : Use DMSO stocks ≤0.1% to avoid solvent toxicity. Validate activity in multiple solvent systems (e.g., PBS, DMEM) .

- Meta-analysis : Apply statistical tools (e.g., ANOVA) to compare datasets and identify outliers due to experimental variability .

Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict dipole moments (ground state: ~5.5 D; excited state: ~7.2 D) and frontier molecular orbitals .

- Molecular docking : Use AutoDock Vina to model interactions with targets like serotonin receptors (docking scores ≤-8.0 kcal/mol suggest strong binding) .

- Solvent modeling : COSMO-RS simulations predict solubility trends in solvents like acetonitrile or DMSO .

Q. How can crystallization conditions be optimized to obtain high-quality single crystals for X-ray studies?

- Solvent screening : Use mixed solvents (e.g., ethanol/water) with slow evaporation at 4°C.

- Temperature control : Crystallize at 113 K to minimize thermal motion and enhance resolution (R-factor ≤0.028) .

- Additive use : Introduce trace co-solvents (e.g., diethyl ether) to promote nucleation .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.